molecular formula C18H16N4O B14193080 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-46-6

6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B14193080
CAS No.: 919291-46-6
M. Wt: 304.3 g/mol
InChI Key: WLPRNGUNVGYLOI-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a benzo[h]isoquinolinone core substituted with an aminoethyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[h]isoquinolinone core, followed by the introduction of the aminoethyl and pyrazolyl groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[h]isoquinolinone core or the pyrazolyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
  • 6-(2-aminoethyl)-9-(1H-pyrazol-3-yl)benzo[h]isoquinolin-1(2H)-one
  • 6-(2-aminoethyl)-9-(1H-pyrazol-2-yl)benzo[h]isoquinolin-1(2H)-one

Uniqueness

The uniqueness of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

919291-46-6

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C18H16N4O/c19-6-3-11-9-13-4-7-20-18(23)17(13)15-10-12(1-2-14(11)15)16-5-8-21-22-16/h1-2,4-5,7-10H,3,6,19H2,(H,20,23)(H,21,22)

InChI Key

WLPRNGUNVGYLOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CC=NN4)CCN

Origin of Product

United States

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